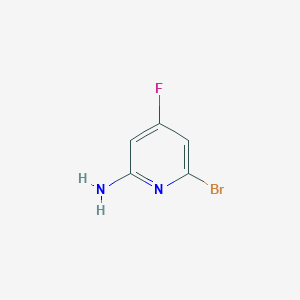

6-Bromo-4-fluoropyridin-2-amine

Description

General Overview of Halogenated Aminopyridines in Heterocyclic Chemistry

Heterocyclic compounds, which feature at least one atom other than carbon within a ring structure, are fundamental to the metabolism of all living cells. sigmaaldrich.com Prominent examples include the pyrimidine (B1678525) and purine (B94841) bases that form the building blocks of DNA. sigmaaldrich.com When these heterocyclic structures are modified to include halogen atoms—such as fluorine, chlorine, bromine, or iodine—they are termed halogenated heterocycles. sigmaaldrich.com

These halogenated compounds, including halogenated aminopyridines, are of particular importance in synthetic chemistry. sigmaaldrich.com They serve as versatile starting materials for creating a wide array of other organic compounds. sigmaaldrich.com The presence of a halogen atom provides a reactive site that can be readily modified, allowing chemists to build more complex molecular architectures. sigmaaldrich.com

Significance of Pyridine (B92270) Scaffolds as Versatile Building Blocks and Core Structures

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry. rsc.orgresearchgate.netrsc.org This "privileged scaffold" is found in a vast number of FDA-approved drugs and is a key component in over 7,000 existing medicinal compounds. rsc.orgresearchgate.netrsc.org Its prevalence stems from its ability to serve as a polar, ionizable, and aromatic building block, which can enhance the solubility and bioavailability of less soluble molecules. researchgate.net

The versatility of the pyridine scaffold allows for extensive structural modifications, making it a highly sought-after component in the design of new drugs. researchgate.netnih.gov Its derivatives are integral to a wide range of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov

Strategic Importance of Bromine and Fluorine Substituents in Modulating Pyridine Reactivity and Synthetic Utility

The introduction of halogen atoms, specifically bromine and fluorine, onto the pyridine ring profoundly influences its chemical behavior and synthetic potential. Halogenation of pyridines is a critical process for creating key intermediates used in the development of pharmaceuticals and agrochemicals. nsf.gov

The presence of these electronegative atoms alters the electron distribution within the pyridine ring, impacting its reactivity towards other chemical agents. libretexts.org For instance, the fluorine atom at the 4-position and the bromine atom at the 6-position in 6-bromo-4-fluoropyridin-2-amine introduce significant electronegativity and steric effects. cymitquimica.com These modifications can influence how the molecule interacts with biological targets and provide sites for further chemical reactions. cymitquimica.com

The carbon-halogen bond is a gateway to a multitude of subsequent bond-forming reactions, enabling chemists to diversify and optimize molecular structures for specific applications. nsf.gov The ability to selectively introduce halogens at specific positions on the pyridine ring is a powerful tool in modern synthetic chemistry. nih.gov

Research Landscape and Emerging Trends in the Study of Polyhalogenated Pyridin-2-amines

The study of polyhalogenated pyridin-2-amines is an active area of research, driven by the need for novel building blocks in drug discovery and materials science. Current research focuses on developing new and efficient methods for the synthesis of these compounds. For example, methods for the synthesis of 2-bromo-6-alkylaminopyridines have been developed using high-pressure and high-temperature conditions. georgiasouthern.edu

A key trend is the use of these halogenated pyridines as intermediates in the synthesis of more complex molecules. The bromine and fluorine atoms can be selectively replaced or can participate in various coupling reactions, allowing for the construction of a diverse range of derivatives. This "late-stage functionalization" is particularly valuable in medicinal chemistry for creating libraries of related compounds to screen for biological activity. nih.gov

Furthermore, research is exploring how the specific placement and type of halogen substituents affect the physical and chemical properties of the resulting molecules, including their crystal structures and potential for forming intermolecular interactions like halogen bonds. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrFN2 |

|---|---|

Molecular Weight |

191.00 g/mol |

IUPAC Name |

6-bromo-4-fluoropyridin-2-amine |

InChI |

InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |

InChI Key |

HIQCMTIZDUGLLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1N)Br)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 6 Bromo 4 Fluoropyridin 2 Amine

Influence of Halogen Substituents on Pyridine (B92270) Ring Reactivity

The presence of both bromine and fluorine on the pyridine ring significantly modulates its electron density and accessibility, thereby dictating its behavior in chemical reactions.

Electronic Effects (Inductive and Resonance) of Bromine and Fluorine

Both bromine and fluorine are highly electronegative atoms and thus exert a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. quora.comquora.com This effect decreases the electron density of the ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. youtube.comyoutube.com The inductive effect of fluorine is generally considered to be stronger than that of bromine due to its higher electronegativity. quora.com

In addition to the inductive effect, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). quora.com This resonance effect opposes the inductive effect by increasing the electron density on the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution. quora.com The full fluorination of a pyridine ring can even alter its electron donor-acceptor capabilities by creating a π-hole. nih.gov

Regioselectivity and Site-Selectivity in Nucleophilic and Electrophilic Reactions

The positions of the halogen and amino substituents on the pyridine ring direct the regioselectivity of incoming reagents. In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the halogens makes the carbon atoms to which they are attached (C4 and C6) electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic substitution occurs more readily at positions 2 and 4 of the pyridine ring. scribd.com The preference for one site over the other can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in dihalopyridines, amination can occur selectively at the more reactive carbon-halogen bond. rsc.org

For electrophilic aromatic substitution (EAS) reactions, the pyridine ring is generally deactivated due to the electron-withdrawing nitrogen atom. youtube.comyoutube.com The presence of the amino group, an activating group, would typically direct incoming electrophiles to the ortho and para positions (C3 and C5). However, the deactivating effect of the halogens and the pyridine nitrogen often leads to substitution at the meta position (C3 or C5) under harsh conditions. youtube.comscribd.com The regioselectivity in such reactions is a delicate balance of the electronic effects of all substituents. nih.govwikipedia.org

Steric Hindrance and its Impact on Reaction Pathways

The bromine atom, being larger than the fluorine atom, can exert significant steric hindrance at the C6 position. This steric bulk can impede the approach of reagents to the adjacent amino group at C2 and the nitrogen atom of the pyridine ring. scribd.com This can influence the regioselectivity of reactions by favoring attack at less hindered positions. For example, in reactions involving the amino group, its accessibility might be reduced, potentially requiring more forcing conditions or specific catalysts. researchgate.net The steric environment around the pyridine nitrogen can also affect its ability to act as a base or a ligand in metal-catalyzed reactions. scribd.com

Chemical Transformations of the Amino Group

The amino group at the C2 position is a key functional handle for further derivatization of the 6-Bromo-4-fluoropyridin-2-amine scaffold.

Nucleophilic Character and Derivatization Strategies

The amino group in 2-aminopyridines possesses nucleophilic character due to the lone pair of electrons on the nitrogen atom. acs.orgmasterorganicchemistry.com However, its nucleophilicity can be modulated by the electronic effects of the other substituents on the ring. The electron-withdrawing halogens at the C4 and C6 positions decrease the electron density on the amino nitrogen, thereby reducing its nucleophilicity compared to unsubstituted 2-aminopyridine (B139424). acs.org Despite this, the amino group can still participate in a variety of reactions.

Derivatization strategies often involve reactions at the amino group, such as acylation, alkylation, and arylation, to introduce new functional groups. These transformations can be achieved using a range of reagents and catalysts.

Functionalization and Reactions Involving C-N Bond Formation

The formation of new carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, and the amino group of this compound provides a direct entry point for such reactions. organic-chemistry.org Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. rsc.orgacs.org For instance, Buchwald-Hartwig amination allows for the coupling of the aminopyridine with aryl or heteroaryl halides to generate more complex structures. researchgate.net The presence of the halogen atoms on the pyridine ring offers the potential for sequential cross-coupling reactions, allowing for the controlled introduction of different substituents.

Specific Reaction Pathways and Catalytic Systems of this compound

The reactivity of this compound is governed by the electronic interplay of its substituents: the electron-donating amino group and the electron-withdrawing halogen atoms on the pyridine core. This substitution pattern creates a molecule with multiple reactive sites, enabling a variety of transformations including cross-coupling reactions, oxidation-reduction processes, and C-H functionalization.

Mechanistic Insights into Cross-Coupling Reactions

The bromine atom at the C6 position of this compound serves as the primary site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for halopyridines in such reactions is I > Br > Cl >> F, making the C-Br bond at the C6 position the most labile site for oxidative addition to a low-valent metal catalyst, typically palladium(0). nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent. The catalytic cycle, shown in Figure 1, generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine ring to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and yielding the arylated or alkylated pyridine product. libretexts.org

For this compound, Suzuki coupling would selectively occur at the C6 position to yield 6-aryl- or 6-alkyl-4-fluoropyridin-2-amine derivatives. The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine (B1218219) ligands often employed to facilitate the oxidative addition and reductive elimination steps. researchgate.netbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling the bromopyridine with a primary or secondary amine. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition of the C-Br bond to a Pd(0) catalyst. This is followed by coordination of the incoming amine to the Pd(II) center and deprotonation by a base to form a palladium-amido complex. The final reductive elimination step forms the new C-N bond and regenerates the catalyst. libretexts.org In the case of 2-fluoro-4-iodopyridine, Buchwald-Hartwig amination occurs exclusively at the more reactive C-I bond, suggesting that for this compound, the reaction would selectively functionalize the C-Br position over the much less reactive C-F bond. researchgate.net

| Reaction Type | Typical Catalyst/Ligand System | Coupling Partner | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | 6-R-4-fluoropyridin-2-amine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP, Josiphos | Primary/Secondary Amine (R₂NH) | N⁶-R₂-4-fluoropyridin-2,6-diamine |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne (R-C≡CH) | 6-Alkynyl-4-fluoropyridin-2-amine |

Oxidation and Reduction Pathways of the Pyridine Core and Substituents

The functional groups on this compound offer distinct handles for oxidation and reduction reactions.

Reduction: The bromo substituent can be removed via reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or, more modernly, through photocatalytic means. For instance, reductive coupling of bromopyridines can be induced by light using a Pd/graphite phase carbon nitride photocatalyst to yield bipyridine skeletons. mdpi.com Another pathway involves radical-mediated reduction. The reduction potential of 2-bromopyridine (B144113) suggests that it can undergo a proton-coupled electron transfer (PCET) to form a pyridyl radical, which can then be trapped or further reduced. nih.gov This indicates that under specific reductive conditions, the C-Br bond in this compound could be cleaved to form 4-fluoropyridin-2-amine or participate in homocoupling reactions.

Oxidation: The 2-aminopyridine moiety is susceptible to oxidation. wikipedia.org A common transformation is the oxidation of the pyridine nitrogen to an N-oxide using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). wikipedia.org This conversion alters the electronic properties of the pyridine ring, making it more electron-deficient and activating it for different types of nucleophilic substitution reactions. nih.gov The amino group itself can also be a site for oxidation, although this is less common under controlled conditions and can lead to complex product mixtures.

| Reaction Type | Reagent/Condition | Affected Moiety | Plausible Product |

|---|---|---|---|

| Reduction (Dehalogenation) | H₂, Pd/C or Photocatalysis | C-Br bond | 4-Fluoropyridin-2-amine |

| Oxidation | m-CPBA or other peracid | Pyridine Nitrogen | This compound-N-oxide |

C-H Functionalization Strategies and Their Applications

Direct C-H functionalization offers an atom-economical approach to modify the pyridine core without pre-installed handles like halogens. nih.gov For this compound, two C-H bonds are available for functionalization at the C3 and C5 positions. The regioselectivity of these reactions is a significant challenge, dictated by the electronic and steric influences of the existing substituents.

The inherent reactivity of the pyridine ring favors functionalization at the C2, C4, and C6 positions due to electronic factors. nih.govnih.gov However, the presence of a directing group can override this preference. The amino group at C2 in 2-aminopyridines is a powerful directing group that typically steers electrophilic substitution or metal-catalyzed C-H activation to the C3 position. nih.gov Conversely, the electron-withdrawing nature of the fluorine at C4 and bromine at C6 increases the acidity of the adjacent C-H bonds (C3 and C5), potentially facilitating deprotonation and subsequent functionalization at these sites. nih.gov

For this compound, C-H functionalization at the C3 position is generally favored due to the strong directing effect of the C2-amino group. nih.gov Strategies often employ transition metal catalysts, such as rhodium or ruthenium, which can coordinate to the directing group and activate the adjacent C-H bond for olefination or arylation. nih.govacs.org The application of these strategies allows for the synthesis of highly substituted pyridine derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials. nih.govacs.org For example, C-H alkenylation products can be further transformed into complex heterocyclic systems. nih.gov

| Position | Directing/Activating Group | Plausible Reaction | Catalyst/Reagent Example |

|---|---|---|---|

| C3 | C2-Amino (Directing Group) | Olefination (Heck-type) | [RhCp*Cl₂]₂, Cu(OAc)₂ |

| C5 | C4-Fluoro & C6-Bromo (Electronic Activation) | Metalation/Arylation | TMP-Metals, Pd-catalyst |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Bromo-4-fluoropyridin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and the electronic environment of each atom.

¹H NMR spectroscopy for this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring at positions 3 and 5. The proton at position 3 would likely appear as a doublet due to coupling with the adjacent fluorine atom, while the proton at position 5 would also be a doublet, coupling to the same fluorine atom, though with a different coupling constant. An additional broader signal would correspond to the amine (-NH₂) protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. Five signals are anticipated for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents (bromo, fluoro, and amino groups), and their positions can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms to their attached and nearby protons, respectively.

¹⁹F NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at position 4. The coupling patterns observed between fluorine and the neighboring protons (H-3 and H-5) in the ¹H NMR spectrum, and between fluorine and the adjacent carbons in the ¹³C NMR spectrum, are critical for confirming the regiochemistry of the substituents on the pyridine ring.

The bromine and fluorine atoms, along with the amino group, exert significant electronic effects that influence the chemical shifts of the pyridine ring's protons and carbons. researchgate.netmodgraph.co.uk The fluorine atom is highly electronegative and acts as a strong electron-withdrawing group through induction, which generally deshields (shifts downfield) nearby nuclei. ucmerced.edu Conversely, it can act as a π-electron donor through resonance. The bromine atom also has a strong inductive withdrawing effect, though less pronounced than fluorine.

In pyridine and its derivatives, these electronic effects cause notable perturbations in the chemical shifts. researchgate.net The electron density at different positions of the ring is altered, leading to predictable upfield or downfield shifts. rsc.org For instance, the significant downfield shift of ring protons upon complexation with halogens is attributed to the deshielding effect arising from the redistribution of π-electron density. researchgate.net The interplay of these inductive and resonance effects from the bromine, fluorine, and amino substituents determines the final observed chemical shifts, providing a detailed map of the molecule's electronic landscape. modgraph.co.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for obtaining a highly accurate measurement of a molecule's mass. For this compound, with the molecular formula C₅H₄BrFN₂, the theoretical exact mass can be calculated with high precision. arkpharmtech.com An HRMS measurement provides an experimental mass value that can be compared to the theoretical value, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds that might have the same nominal mass. nih.gov

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄BrFN₂ |

| Molecular Weight | 191.00 g/mol arkpharmtech.comnih.gov |

| Monoisotopic Mass | 189.95419 Da nih.gov |

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. libretexts.org Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio (approximately 50.7% and 49.3%, respectively). libretexts.orgucalgary.ca

This natural abundance results in the appearance of two peaks in the mass spectrum for any fragment containing a single bromine atom. These two peaks, referred to as the M and M+2 peaks, are separated by two mass-to-charge units (m/z) and have nearly equal intensities. libretexts.orgucalgary.ca The observation of this distinct 1:1 doublet in the molecular ion region of the mass spectrum for this compound provides definitive evidence for the presence of one bromine atom in the molecule. chromatographyonline.com

Table 2: Expected Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotope Combination | Calculated m/z | Expected Relative Intensity |

| [M]⁺ | C₅H₄⁷⁹BrFN₂ | ~190 | ~100% |

| [M+2]⁺ | C₅H₄⁸¹BrFN₂ | ~192 | ~98% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

Confirmation of Molecular Conformation, Bond Lengths, and Angles

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (XRD). This technique would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. For instance, it would confirm the planarity of the pyridine ring and the specific spatial orientation of the bromo, fluoro, and amine substituents. In the absence of experimental data for this specific compound, analysis of related structures, such as tris[(6-bromopyridin-2-yl)methyl]amine, demonstrates the power of XRD in revealing detailed molecular geometries.

Other Spectroscopic and Analytical Methods

A suite of other spectroscopic techniques provides complementary information about the functional groups and electronic nature of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within the molecule. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to the N-H stretching vibrations of the amine group, C-N stretching, C-F stretching, and C-Br stretching, as well as the characteristic vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would display absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic system, influenced by the electronic effects of the bromo, fluoro, and amino substituents.

Predicted Collision Cross Section (CCS) Values for Gas-Phase Conformation Analysis

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it travels through a buffer gas. While experimental IMS data for this compound is not available, theoretical predictions can offer insights into its gas-phase conformation. For the related isomer, 3-bromo-6-fluoropyridin-2-amine, predicted CCS values have been calculated for different adducts, providing an estimation of its spatial dimensions in the gas phase. Similar computational approaches could be applied to this compound to predict its CCS values.

| Adduct | Predicted CCS (Ų) for 3-bromo-6-fluoropyridin-2-amine |

| [M+H]+ | 127.4 |

| [M+Na]+ | 140.6 |

| [M-H]- | 131.4 |

This table presents predicted data for an isomer and is for illustrative purposes of the technique.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. For 6-Bromo-4-fluoropyridin-2-amine, DFT calculations can elucidate its electronic structure and reactivity.

DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine the distribution of electron density within the this compound molecule. These calculations reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. The presence of electronegative fluorine and bromine atoms, along with the amino group, creates a nuanced electronic landscape across the pyridine (B92270) ring. cymitquimica.com

Global reactivity descriptors derived from DFT calculations offer a quantitative measure of the molecule's stability and reactivity. These descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index.

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) | Significance |

| Chemical Hardness (η) | ~1.8-2.2 | Measures resistance to change in electron distribution. A higher value suggests greater stability. |

| Chemical Softness (S) | ~0.45-0.55 | The reciprocal of hardness, indicating a higher propensity for reaction. |

| Electronegativity (χ) | ~3.5-4.0 | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | ~3.0-3.5 | Quantifies the ability of the molecule to accept electrons. |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies of these orbitals and their distribution across the molecule are critical in predicting the outcomes of chemical reactions. wikipedia.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed across the pyridine ring, particularly near the electron-withdrawing bromine and fluorine substituents, marking these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO | ~ -5.5 to -6.0 | Represents the energy of the outermost electrons; a higher energy indicates greater nucleophilicity. |

| LUMO | ~ -0.8 to -1.2 | Represents the energy of the lowest energy empty orbital; a lower energy indicates greater electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.3 to 5.2 | A smaller gap indicates that the molecule is more easily polarized and more reactive. researchgate.net |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net In an MEP map of this compound, regions of negative potential (typically colored red) would indicate areas rich in electrons and susceptible to electrophilic attack. These are expected around the nitrogen atom of the pyridine ring and the amino group. Regions of positive potential (colored blue) highlight electron-deficient areas that are prone to nucleophilic attack, likely to be found near the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative halogen atoms.

Reaction Mechanism Elucidation through Transition State Analysis

Computational modeling can also be employed to map out the energetic landscape of potential reactions involving this compound.

By modeling the transition states of potential reactions, such as nucleophilic aromatic substitution, it is possible to calculate the activation energies. nih.gov These calculations help in predicting the feasibility and rate of a given reaction. For instance, the substitution of the bromine atom by a nucleophile would proceed through a Meisenheimer complex, and the stability of this intermediate and the associated transition states can be computationally determined.

In molecules with multiple potential reaction sites like this compound, computational studies are invaluable for predicting regioselectivity. nih.gov By comparing the activation barriers for nucleophilic attack at different positions on the pyridine ring, one can predict the most likely product. The presence of the activating amino group and the deactivating but leaving-group-capable bromo substituent creates a competitive environment for substitution reactions. Computational analysis can clarify whether substitution is more favorable at the bromine-bearing carbon or another position.

In Silico Design and Virtual Screening of Derivatives

The in silico design and virtual screening of derivatives of this compound are pivotal in the early stages of drug discovery and materials science. These computational approaches enable the exploration of vast chemical spaces to identify novel compounds with desired properties, such as enhanced biological activity or improved material characteristics, while minimizing the time and cost associated with synthesizing and testing a large number of candidates.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as similarity searching and pharmacophore modeling are used to screen large compound libraries for molecules that share key structural features with a known active compound.

Structure-based virtual screening, on the other hand, is utilized when the 3D structure of the target protein is available. This approach involves docking a library of small molecules into the binding site of the target protein and scoring their potential interactions. This allows for the identification of compounds that are predicted to bind with high affinity and specificity.

In the context of designing derivatives of this compound, a typical virtual screening workflow would involve the generation of a virtual library of derivatives by modifying the parent scaffold. These modifications could include the introduction of various substituents at different positions on the pyridine ring or the amine group. The resulting library would then be screened against a specific biological target using either ligand-based or structure-based methods, depending on the available information about the target. chemicalbook.compdx.edugithub.io

A critical aspect of in silico drug design is the assessment of the synthetic accessibility of the designed molecules. It is crucial to ensure that the most promising virtual hits can be synthesized in a laboratory setting in a time- and cost-effective manner. Computational tools have been developed to predict the synthetic accessibility of a molecule based on its structural complexity and comparison to known synthetic routes. sielc.comresearchgate.net

These tools often provide a synthetic accessibility (SA) score, which is a numerical value indicating the ease of synthesis. A lower SA score generally suggests that a molecule is easier to synthesize. researchgate.netnih.gov The SA score is calculated by analyzing various molecular properties, such as the number of stereocenters, the presence of complex ring systems, and the number of synthetic steps estimated to be required for its preparation. researchgate.net

For derivatives of this compound, the synthetic feasibility would be evaluated for each designed molecule. Those with high SA scores, indicating significant synthetic challenges, might be deprioritized in favor of compounds that are predicted to be more readily accessible. This early-stage filtering helps to focus resources on the most promising and synthetically viable candidates.

Below is a hypothetical data table illustrating the predicted synthetic accessibility scores for a series of designed derivatives of this compound. The derivatives are generated by substituting the hydrogen atom at the 3-position and one of the hydrogen atoms of the amino group.

Table 1: Predicted Synthetic Accessibility of this compound Derivatives

| Compound ID | R1 (Position 3) | R2 (Amine) | Molecular Formula | Predicted SA Score |

| 6B4FPA | -H | -H | C₅H₄BrFN₂ | 2.8 |

| Derivative 1 | -CH₃ | -H | C₆H₆BrFN₂ | 3.1 |

| Derivative 2 | -Cl | -H | C₅H₃BrClFN₂ | 3.5 |

| Derivative 3 | -H | -COCH₃ | C₇H₆BrFN₂O | 3.3 |

| Derivative 4 | -CH₃ | -COCH₃ | C₈H₈BrFN₂O | 3.6 |

| Derivative 5 | -CN | -H | C₆H₃BrFN₃ | 4.2 |

| Derivative 6 | -H | -SO₂CH₃ | C₆H₆BrFN₂O₂S | 4.5 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Fourier-Transform Infrared (FT-IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost. researchgate.nettsijournals.com

For this compound, DFT calculations can be employed to predict its spectroscopic signatures. The calculated spectra can then be compared with experimental data to confirm the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts relative to a standard reference compound. These predictions can aid in the assignment of complex NMR spectra. chemicalbook.compdx.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. researchgate.net TD-DFT calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which can be related to the electronic structure and conjugation within the molecule. researchgate.nettsijournals.com

The following tables present hypothetical predicted spectroscopic data for this compound based on computational methods applied to similar molecules.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 158.5 |

| C3 | 6.85 | 108.2 |

| C4 | - | 165.1 (d, ¹JCF = 240 Hz) |

| C5 | 7.90 | 110.5 (d, ³JCF = 15 Hz) |

| C6 | - | 141.3 |

| NH₂ | 5.50 | - |

Chemical shifts are referenced to TMS. Coupling constants (J) are given in Hz.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch | 3450, 3350 | Asymmetric and symmetric stretching |

| C-H stretch | 3080 | Aromatic C-H stretching |

| C=C/C=N stretch | 1620, 1580, 1470 | Pyridine ring stretching |

| N-H bend | 1600 | Scissoring |

| C-F stretch | 1250 | |

| C-Br stretch | 680 |

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 235 | 0.45 |

| π → π | 280 | 0.15 |

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate and Building Block

6-Bromo-4-fluoropyridin-2-amine serves as a crucial starting material or intermediate in numerous synthetic pathways. chemimpex.comarkpharmtech.com Its pyridine (B92270) core, substituted with both electron-donating (amino) and electron-withdrawing (halogen) groups, provides a platform for a wide range of chemical modifications.

The compound is particularly useful in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. rsc.org More than three-quarters of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with a wide range of applications in medicinal chemistry and materials science. rsc.org The synthesis of these scaffolds can be achieved through various methods, including the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. nih.gov For instance, 6-bromoimidazo[1,2-a]pyridine (B40293) can be synthesized from 2-amino-5-bromopyridine (B118841) and chloroacetaldehyde. google.com

Pyrido[1,2-a]pyrimidines represent another important class of N-fused heterocycles. researchgate.net Their synthesis often involves the reaction of 2-aminopyridines with various reagents. researchgate.netnih.gov For example, a series of 3-aroylpyrido[1,2-a]pyrimidines were synthesized from aryl methyl ketones in a two-step procedure. nih.gov Furthermore, novel derivatives of 4-aryl-2H-pyrido[1,2-c]pyrimidine have been synthesized and evaluated for their pharmacological activity. nih.gov

| Fused Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Imidazo[1,2-a]pyridines | Condensation/Cyclization | 2-Aminopyridine (B139424) derivatives, α-Halocarbonyls |

| Pyrido[1,2-a]pyrimidines | Condensation/Cyclization | 2-Aminopyridine derivatives, Aryl methyl ketones, β-Oxo esters |

The versatility of 2-aminopyridine derivatives extends to the synthesis of a broad spectrum of nitrogen-containing heterocycles. nih.gov These compounds are integral to many pharmacologically active molecules. nih.gov For example, various substituted polycyclic pyrano[2,3-b]pyrans can be synthesized through the condensation of 4H-chromene-3-carbaldehydes with heterocyclic 1,3-dicarbonyl compounds. researchgate.net

The bromine atom on the pyridine ring of this compound is particularly amenable to cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of functional groups, leading to a diverse range of derivatives.

A notable example is the Sonogashira cross-coupling reaction, which is used to form carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction has been employed in the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from 5- and 6-bromo-3-fluoro-2-cyanopyridines. soton.ac.uk

| Cross-Coupling Reaction | Catalyst/Reagents | Bond Formed | Example Application |

|---|---|---|---|

| Sonogashira Coupling | Palladium catalyst, Copper(I) iodide | C(sp²)-C(sp) | Synthesis of alkynylpyridines |

Construction of Complex Heterocyclic Scaffolds

Contributions to Pharmaceutical Intermediate Development

The structural motifs derived from this compound are found in numerous compounds with therapeutic potential. chemimpex.comarkpharmtech.com Its role as a key intermediate facilitates the synthesis of complex molecules for drug discovery and development. chemimpex.com

Kinase inhibitors are a major class of targeted cancer therapies. The quinazoline (B50416) scaffold, which can be derived from precursors like 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, is a common feature in many kinase inhibitors. nih.gov For instance, the optimization of imidazo[4,5-b]pyridine-based compounds has led to the identification of potent dual FLT3/Aurora kinase inhibitors for the potential treatment of acute myeloid leukemia. acs.org Additionally, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been discovered as novel ULK1 inhibitors that can block autophagy and induce apoptosis in non-small cell lung cancer. nih.gov

The development of antiviral agents also benefits from the synthetic utility of such pyridinamine derivatives. The diverse functionalization possibilities allow for the creation of libraries of compounds to be screened for antiviral activity.

Scaffold Design for Drug Discovery and Development

The substituted aminopyridine framework, a core feature of this compound, is a highly valued scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form specific hydrogen bonds make it an ideal building block for designing targeted therapeutic agents. cymitquimica.comnih.gov A significant area of application is in the development of kinase inhibitors, which are crucial in cancer therapy. ed.ac.uk

Kinases are enzymes that play a central role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk Consequently, designing small molecules that can inhibit specific kinases is a major goal for drug developers. The aminopyridine moiety is frequently used to anchor a molecule within the ATP-binding site of a kinase, a critical interaction for inhibiting the enzyme's function.

Research has demonstrated the successful use of similar bromo-substituted amino-heterocyclic structures in creating potent kinase inhibitors. For instance, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases (RTKs), which are key mediators of angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.govnih.gov In this research, the bromoanilino group was incorporated to interact with the hinge region of the kinase active site. researchgate.netresearchgate.net The studies found that modifications to this scaffold, such as methylation, could significantly influence the potency and specificity of the inhibition against various RTKs, including EGFR, PDGFR-β, and VEGFR-2. nih.govnih.gov

These findings underscore the importance of the halogenated aminopyridine scaffold. The strategic placement of bromine and fluorine atoms, as seen in this compound, can modulate the molecule's binding affinity and pharmacokinetic properties, making it a versatile starting point for developing novel and more effective kinase inhibitors. nih.govnih.gov

Table 1: Research Findings on Related Scaffolds in Kinase Inhibition To view the table, scroll left and right

| Base Scaffold | Target Kinase Family | Key Finding | Reference |

|---|---|---|---|

| 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidine | Receptor Tyrosine Kinases (RTKs) | Dimethylation of the scaffold leads to potent EGFR inhibitors, while mono-methylation yields effective PDGFR-β inhibitors. | nih.govnih.gov |

| Bromo-pyrimidine analogues | Bcr/Abl tyrosine kinase | Certain synthesized derivatives emerged as potent inhibitors, presenting potential leads for alternatives to existing therapies like dasatinib. | researchgate.net |

| Pyrrolotriazinone | Various enzymes and receptors | This emerging scaffold shows promise for developing inhibitors and antagonists for various biological targets. | nih.gov |

Potential in Agrochemical and Material Science Applications

Beyond pharmaceuticals, the unique chemical reactivity of halogenated aminopyridines like this compound lends itself to applications in agrochemical and material science. The presence of bromine, fluorine, and amino groups on the pyridine ring allows for diverse chemical modifications, enabling the synthesis of novel compounds with specific functions in these fields. google.com

Research in Agricultural Chemistry

In agricultural chemistry, there is a constant need for new compounds to serve as effective and safe herbicides, fungicides, and insecticides. The bromo-aminopyridine structure serves as a valuable intermediate for creating complex heterocyclic compounds with potential bioactivity. google.com The bromine and amino groups are particularly useful as they can be derivatized to introduce other functional groups, allowing for the systematic design of novel molecules. google.com

For example, patent literature describes the use of 2-amino-4-bromopyridine (B18318) as a starting material for synthesizing triazole pyridine derivatives. These derivatives have been shown to possess significant anti-microbial activity, highlighting the potential of this chemical class in developing new agents for crop protection. google.com The ability to build upon the bromo-aminopyridine core allows researchers to fine-tune the biological activity and create compounds tailored for specific agricultural challenges.

Applications in Advanced Materials and Polymer Synthesis

The field of material science leverages the specific properties of organic molecules to create advanced materials with tailored electronic, optical, or catalytic functions. Halogenated pyridines are used as building blocks in the synthesis of ligands for metal complexes and functional polymers. georgiasouthern.eduossila.com

One area of research involves the synthesis of ligands for Extended Metal Atom Chains (EMACs), which are linear chains of metal atoms with unique magnetic and conductive properties. The nitrogen atom in the pyridine ring is an excellent electron donor, capable of coordinating with metal ions to stabilize these structures. georgiasouthern.edu Research into the synthesis of 2-Bromo-6-alkylaminopyridines has shown their utility in creating ligands for such applications. The bromo-substituted position offers a reactive site for further functionalization, such as scaffolding multiple pyridine units together to create more complex and stable multimetallic structures. georgiasouthern.edu

Furthermore, dihalogenated pyridines like 2-Bromo-4-fluoropyridine are used as intermediates in the synthesis of ligands for catalysts and organometallic complexes. For instance, it can be used to create specialized 2,2'-bipyridine (B1663995) ligands, which are fundamental in coordination chemistry and catalysis. ossila.com

Development of Fluorescent Probes

Fluorescent probes are essential tools in biological research and medical diagnostics, allowing for the visualization of specific molecules or biological processes within living cells. The design of these probes often relies on molecules whose fluorescence properties change in response to a specific event, such as an enzymatic reaction. nih.gov

The core structure of this compound, containing an amino group on a heterocyclic ring, is relevant to this field. The electronic properties of an amino group can be modulated, leading to changes in fluorescence. A common strategy in probe design is to use a "pro-fluorescent" molecule that is initially non-fluorescent but becomes fluorescent after a specific chemical transformation. nih.gov

For example, researchers have developed near-infrared fluorescent probes for detecting hypoxia (low oxygen levels) in cells. These probes incorporate a nitro group, which is an electron-withdrawing group that quenches fluorescence. In hypoxic conditions, the enzyme nitroreductase is overexpressed and reduces the nitro group to an electron-donating amino group. This conversion "turns on" the fluorescence, providing a clear signal of hypoxia. nih.gov While this example uses a nitro-to-amine conversion, it illustrates the principle of how an amino group on an aromatic ring is a key component of a fluorescent signaling mechanism, suggesting the potential for aminopyridine derivatives in the design of novel fluorescent probes.

Emerging Research Directions and Future Outlook

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, and the development of efficient routes to specific isomers like 6-bromo-4-fluoropyridin-2-amine is crucial. Current prospective syntheses often rely on electrophilic bromination of a pre-existing fluorinated aminopyridine. For instance, a common strategy for a related isomer involves the bromination of 6-fluoropyridin-2-amine. acs.orgresearchgate.net A similar approach, starting with 4-fluoropyridin-2-amine, is a logical, though currently undocumented, route to the title compound.

Future research is expected to focus on more sophisticated and efficient methods that offer better regioselectivity and yield. These emerging strategies are likely to include:

Transition-Metal Catalyzed Cross-Coupling: Methods like the Buchwald-Hartwig amination could be adapted. acs.orgnih.govresearchgate.netwikipedia.org Starting from a dibromo-fluoropyridine, selective amination at the 2-position while retaining the bromine at the 6-position would be a powerful strategy. The choice of phosphine (B1218219) ligands is critical in such reactions to control selectivity and prevent catalyst inhibition by the basic pyridine (B92270) nitrogen. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reactions, such as the copper-catalyzed amination of halopyridines. georgiasouthern.edu Applying this technology could drastically reduce reaction times and improve yields for the synthesis of this compound and its derivatives.

Directed Ortho-Metalation (DoM): Although challenging with the given substitution pattern, DoM strategies, where a directing group guides metalation to a specific position followed by quenching with an electrophile, could offer a regioselective route to introduce the bromo or amino groups.

| Potential Synthetic Route | Key Features | Relevant Analogy |

| Electrophilic Bromination | Straightforward; uses N-bromosuccinimide (NBS). | Synthesis of 3-Amino-6-bromopyridine. sigmaaldrich.com |

| Buchwald-Hartwig Amination | High functional group tolerance; requires catalyst/ligand optimization. | Amination of 2-bromopyridines. acs.orgnih.gov |

| Microwave-Assisted Amination | Rapid heating; potential for higher yields and shorter reaction times. | Synthesis of 2,6-Diaminopyridines. georgiasouthern.edu |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The rich functionality of this compound presents a fascinating playground for exploring chemical reactivity and selectivity. The molecule contains a nucleophilic amino group, an electrophilic carbon attached to bromine (a good leaving group), and a pyridine ring whose electronics are modulated by both fluorine and bromine.

Future research will likely focus on selectively addressing one functional group while leaving the others intact:

Selective N-Functionalization: The amino group can undergo acylation, alkylation, or be used as a handle for building more complex structures.

Selective C-Br Functionalization: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.govlibretexts.org This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 6-position. The challenge lies in performing these reactions without affecting the other positions. Studies on related bromo-aminopyridines have shown that such couplings are highly effective. organic-chemistry.orgnih.gov

Pyridinyl Radical Chemistry: Recent advances in photochemistry have enabled the functionalization of pyridines via pyridinyl radicals. researchgate.net This novel mechanism can offer regioselectivity that is distinct from traditional methods, potentially allowing for functionalization at positions not easily accessible through other means.

The key challenge and research opportunity is achieving high selectivity. For example, in a Suzuki coupling, the palladium catalyst must selectively activate the C-Br bond without being deactivated by coordination to the pyridine nitrogen or the amino group. The development of specialized ligands and reaction conditions will be paramount. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. acs.org For a versatile building block like this compound, integration with flow and automated systems represents a significant future direction.

Enhanced Safety: Many reactions, such as nitrations or those involving azides, are hazardous on a large scale in batch reactors. Flow chemistry minimizes the reaction volume at any given time, significantly improving safety. acs.org

Automated Library Synthesis: Automated platforms can use building blocks like this compound to rapidly generate libraries of related compounds for drug discovery screening. researchgate.netresearchgate.netnih.gov By sequentially performing reactions, such as a Suzuki coupling followed by an N-acylation in a continuous, automated sequence, a diverse set of molecules can be synthesized efficiently. scribd.com

Process Optimization: Flow reactors allow for precise control over parameters like temperature, pressure, and reaction time, enabling rapid optimization of reaction conditions to maximize yield and minimize byproducts. researchgate.netacs.org

The development of robust, well-understood reactions involving this compound is a prerequisite for its successful integration into these advanced, automated systems.

Advanced Computational Studies for Rational Design and Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactivity. For this compound, computational studies can provide invaluable insights.

Predicting Reactivity and Selectivity: DFT calculations can model the electronic structure of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack. imperial.ac.uk This can help in designing reactions with high regioselectivity. For instance, calculations can predict the energy barriers for different reaction pathways in a cross-coupling reaction, guiding the choice of catalyst and conditions. researchgate.net

Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms, such as those in palladium-catalyzed couplings or photochemical reactions. researchgate.net By modeling the transition states and intermediates, researchers can gain a deeper understanding of what drives the reaction and how to control it.

In Silico Design of Derivatives: Before committing to lengthy synthetic campaigns, computational models can be used to predict the properties of derivatives. For example, DFT can be used to calculate the HOMO-LUMO energy gaps of potential materials derived from the title compound, providing an early indication of their electronic properties. acs.org Studies on related halopyridines have already demonstrated the power of DFT in understanding their electronic properties and dissociation pathways. uniba.skbohrium.commostwiedzy.plmostwiedzy.pl

Expanding Applications in Functional Materials and Catalysis

While primarily viewed as a building block for pharmaceuticals, the unique electronic and structural features of this compound suggest potential applications in materials science and catalysis.

Ligands for Catalysis: The pyridine nitrogen and the exocyclic amine group can act as bidentate or monodentate ligands for transition metals. After further functionalization (e.g., via Suzuki coupling at the bromine position), the resulting molecule could serve as a scaffold for novel catalysts. Pyridine-based ligands are known to be effective in a range of catalytic reactions, and modifying the pyridine ring with substituents is a proven strategy for tuning the electronic properties and reactivity of the resulting metal complexes. nih.govacs.orgnih.gov

Functional Materials: The ability of the pyridine nitrogen to coordinate with metal ions opens the door to the creation of coordination polymers or Metal-Organic Frameworks (MOFs). mdpi.com The bromo and fluoro substituents can participate in non-covalent interactions, such as halogen bonding, which can be used to control the self-assembly and packing of molecules in the solid state, influencing the properties of the resulting material. acs.org

Organocatalysis: The pyridine moiety itself can act as a basic site in organocatalysis. The electronic properties, tuned by the fluorine and bromine atoms, could modulate its basicity and catalytic activity in reactions like the Henry reaction. mdpi.com

The future for this compound is bright, with significant opportunities for innovation in how it is synthesized and utilized. Advances in catalysis, automation, and computational modeling will undoubtedly unlock new reactivity patterns and pave the way for its application in next-generation medicines, materials, and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.